molecular formula C18H16F3NO4S B2908693 ethyl (2E)-3-[(4-methylphenyl)amino]-2-[(2,4,5-trifluorophenyl)sulfonyl]acrylate CAS No. 1327168-21-7

ethyl (2E)-3-[(4-methylphenyl)amino]-2-[(2,4,5-trifluorophenyl)sulfonyl]acrylate

Cat. No. B2908693
CAS RN: 1327168-21-7
M. Wt: 399.38
InChI Key: JLEMICQVULJBOA-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2E)-3-[(4-methylphenyl)amino]-2-[(2,4,5-trifluorophenyl)sulfonyl]acrylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In

Scientific Research Applications

Ethyl (ethyl (2E)-3-[(4-methylphenyl)amino]-2-[(2,4,5-trifluorophenyl)sulfonyl]acrylate)-3-[(4-methylphenyl)amino]-2-[(2,4,5-trifluorophenyl)sulfonyl]acrylate has been studied extensively for its potential applications in medicinal chemistry. It has been reported to exhibit potent inhibitory activity against various enzymes such as cyclooxygenase-2 (COX-2), lipoxygenase, and phosphodiesterase-4 (PDE-4). These enzymes are involved in various physiological and pathological processes such as inflammation, pain, and cancer. Therefore, Ethyl (ethyl (2E)-3-[(4-methylphenyl)amino]-2-[(2,4,5-trifluorophenyl)sulfonyl]acrylate)-3-[(4-methylphenyl)amino]-2-[(2,4,5-trifluorophenyl)sulfonyl]acrylate has been proposed as a potential drug candidate for the treatment of these diseases.

Mechanism Of Action

The mechanism of action of Ethyl (ethyl (2E)-3-[(4-methylphenyl)amino]-2-[(2,4,5-trifluorophenyl)sulfonyl]acrylate)-3-[(4-methylphenyl)amino]-2-[(2,4,5-trifluorophenyl)sulfonyl]acrylate involves the inhibition of the target enzymes by binding to their active sites. The sulfonyl group of the compound interacts with the amino acid residues of the enzymes, thereby blocking their activity. The trifluorophenyl group provides additional interactions with the enzymes, enhancing the potency of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl (ethyl (2E)-3-[(4-methylphenyl)amino]-2-[(2,4,5-trifluorophenyl)sulfonyl]acrylate)-3-[(4-methylphenyl)amino]-2-[(2,4,5-trifluorophenyl)sulfonyl]acrylate depend on the target enzyme inhibited. Inhibition of COX-2 results in the reduction of prostaglandin synthesis, which is responsible for pain and inflammation. Inhibition of lipoxygenase results in the reduction of leukotriene synthesis, which is involved in asthma and allergic reactions. Inhibition of PDE-4 results in the increase of cyclic AMP levels, which is involved in the regulation of various physiological processes such as immune response and memory.

Advantages And Limitations For Lab Experiments

The advantages of using Ethyl (ethyl (2E)-3-[(4-methylphenyl)amino]-2-[(2,4,5-trifluorophenyl)sulfonyl]acrylate)-3-[(4-methylphenyl)amino]-2-[(2,4,5-trifluorophenyl)sulfonyl]acrylate in lab experiments include its high potency and selectivity towards target enzymes, which allows for the study of specific biochemical pathways. The limitations include its low solubility in water, which makes it difficult to administer in vivo, and its potential toxicity, which requires careful handling.

Future Directions

For the research on Ethyl (ethyl (ethyl (2E)-3-[(4-methylphenyl)amino]-2-[(2,4,5-trifluorophenyl)sulfonyl]acrylate)-3-[(4-methylphenyl)amino]-2-[(2,4,5-trifluorophenyl)sulfonyl]acrylate)-3-[(4-methylphenyl)amino]-2-[(2,4,5-trifluorophenyl)sulfonyl]acrylate include the development of more potent and selective analogs for the treatment of various diseases. The compound can also be used as a tool compound for the study of the target enzymes and their physiological roles. Additionally, the compound can be incorporated into materials science for the development of new materials with unique properties.
In conclusion, Ethyl (ethyl (ethyl (2E)-3-[(4-methylphenyl)amino]-2-[(2,4,5-trifluorophenyl)sulfonyl]acrylate)-3-[(4-methylphenyl)amino]-2-[(2,4,5-trifluorophenyl)sulfonyl]acrylate)-3-[(4-methylphenyl)amino]-2-[(2,4,5-trifluorophenyl)sulfonyl]acrylate is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research on this compound can lead to the development of new drugs and materials with unique properties.

Synthesis Methods

The synthesis of Ethyl (ethyl (2E)-3-[(4-methylphenyl)amino]-2-[(2,4,5-trifluorophenyl)sulfonyl]acrylate)-3-[(4-methylphenyl)amino]-2-[(2,4,5-trifluorophenyl)sulfonyl]acrylate involves the reaction of ethyl acrylate with 4-methylphenylamine and 2,4,5-trifluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate which is then converted to the final product by the addition of acid. The yield of the product is reported to be in the range of 60-70%.

properties

IUPAC Name

ethyl (E)-3-(4-methylanilino)-2-(2,4,5-trifluorophenyl)sulfonylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO4S/c1-3-26-18(23)17(10-22-12-6-4-11(2)5-7-12)27(24,25)16-9-14(20)13(19)8-15(16)21/h4-10,22H,3H2,1-2H3/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEMICQVULJBOA-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=C(C=C1)C)S(=O)(=O)C2=C(C=C(C(=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\NC1=CC=C(C=C1)C)/S(=O)(=O)C2=C(C=C(C(=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (2E)-3-[(4-methylphenyl)amino]-2-[(2,4,5-trifluorophenyl)sulfonyl]acrylate

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